Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
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Overview
Description
N-(Carbonyl-methoxypolyethyleneglycol2000)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine, sodium salt: This compound is widely used in the pharmaceutical and biomedical fields due to its unique properties, such as its ability to form micelles and liposomes, which are essential for drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DSPE-mPEG2000 involves the reaction of distearoyl phosphatidylethanolamine (DSPE) with methoxy polyethylene glycol (mPEG) under specific conditions. The process typically includes the following steps:
Activation of mPEG: mPEG is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
Coupling Reaction: The activated mPEG is then reacted with DSPE in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form DSPE-mPEG2000.
Industrial Production Methods: Industrial production of DSPE-mPEG2000 often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as dialysis or chromatography to remove impurities and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: DSPE-mPEG2000 can undergo various chemical reactions, including:
Oxidation: The PEG moiety can be oxidized under specific conditions, leading to the formation of aldehyde or carboxylic acid groups.
Reduction: Reduction reactions can target the phospholipid part of the molecule, potentially altering its structure and properties.
Substitution: The PEG chain can be modified through substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used to substitute specific groups on the PEG chain.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the PEG chain can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups .
Scientific Research Applications
DSPE-mPEG2000 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism by which DSPE-mPEG2000 exerts its effects is primarily related to its ability to form stable micelles and liposomes. The PEG moiety provides a hydrophilic shell that protects the hydrophobic core, allowing the encapsulated drug or genetic material to remain stable in the bloodstream. This hydrophilic shell also reduces the recognition and clearance by the reticuloendothelial system (RES), prolonging the circulation time of the nanoparticles .
Comparison with Similar Compounds
DSPE-mPEG2000 is often compared with other PEGylated lipids, such as:
DSPE-mPEG5000: Similar to DSPE-mPEG2000 but with a longer PEG chain, providing even greater stability and circulation time.
DPPE-mPEG2000: Uses dipalmitoyl phosphatidylethanolamine (DPPE) instead of DSPE, which can affect the stability and properties of the resulting nanoparticles.
DSPE-PEG2000-RGD: A variant of DSPE-mPEG2000 that includes an RGD peptide for targeting specific cell receptors
DSPE-mPEG2000 is unique due to its balance of hydrophilic and hydrophobic properties, making it highly effective for a wide range of applications in drug delivery and biomedical research .
Properties
Molecular Formula |
C46H92NO11P |
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Molecular Weight |
866.2 g/mol |
IUPAC Name |
azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C46H89O11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45(48)54-41-43(42-56-58(50,51)55-38-34-37-44(47)53-40-39-52-3)57-46(49)36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h43H,4-42H2,1-3H3,(H,50,51);1H3 |
InChI Key |
HGPIPGLYRWIXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCCC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.N |
Origin of Product |
United States |
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